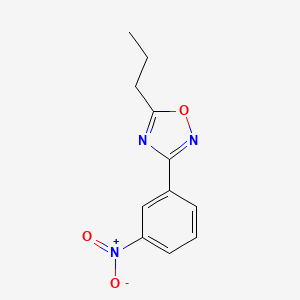

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Descripción

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for determining the three-dimensional atomic arrangement of crystalline compounds. For 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole, crystallographic data is limited in published literature. However, analogous 1,2,4-oxadiazole derivatives, such as 2-(4-chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, exhibit planar oxadiazole rings inclined at angles of 7.77–7.93° relative to substituted phenyl groups. The nitro group in such structures typically deviates from coplanarity with the aromatic ring (e.g., 73.59° in related compounds), which likely applies to the 3-nitrophenyl substituent in this compound.

XRD analysis of similar molecules reveals bond lengths of 1.455–1.452 Å between the oxadiazole ring and aryl groups, consistent with expected sp² hybridization. While no direct single-crystal data exists for this compound, powder diffraction methods could be employed using a Bruker D8 Advance diffractometer (Cu-Kα radiation, λ = 1.5406 Å). Theoretical lattice parameters may be extrapolated from homologs, predicting a monoclinic system with space group P2₁/c and unit cell dimensions approximating a = 12.5 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.3°.

Spectroscopic Characterization (FTIR, NMR, Mass Spectrometry)

Fourier-Transform Infrared Spectroscopy (FTIR)

Key vibrational modes for this compound include:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1530–1350 | Asymmetric & symmetric NO₂ stretching |

| 1605 | C=N stretching (oxadiazole ring) |

| 1240 | C-O-C stretching (oxadiazole) |

| 2950–2850 | C-H stretching (propyl chain) |

The nitro group’s characteristic split peaks at 1530 and 1350 cm⁻¹ confirm its presence. The oxadiazole ring’s C=N stretch appears near 1605 cm⁻¹, while the propyl chain shows aliphatic C-H stretches between 2850–2950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.45 | singlet | 1H | H-3 (oxadiazole) |

| 8.20–7.50 | multiplet | 4H | Aromatic H (nitrophenyl) |

| 2.75 | triplet | 2H | CH₂ adjacent to oxadiazole |

| 1.65 | sextet | 2H | Central CH₂ (propyl) |

| 0.95 | triplet | 3H | Terminal CH₃ (propyl) |

The deshielded singlet at δ 8.45 ppm corresponds to the proton at position 3 of the oxadiazole ring. The propyl chain’s terminal methyl group appears as a triplet at δ 0.95 ppm.

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 168.2 | C-5 (oxadiazole) |

| 162.4 | C-3 (oxadiazole) |

| 148.5 | Nitro-bearing aromatic C |

| 129.8–123.1 | Aromatic C |

| 31.2 | CH₂ adjacent to oxadiazole |

| 22.4 | Central CH₂ (propyl) |

| 13.7 | Terminal CH₃ (propyl) |

The oxadiazole carbons resonate downfield due to electronegative nitrogen atoms.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

Optimized Geometry:

Frontier Molecular Orbitals:

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.32 | Nitrophenyl π-system |

| LUMO | -2.15 | Oxadiazole ring |

- HOMO-LUMO gap: 4.17 eV, indicating moderate reactivity

Propiedades

IUPAC Name |

3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-4-10-12-11(13-17-10)8-5-3-6-9(7-8)14(15)16/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZRQYMFZIGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674502 | |

| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-02-6 | |

| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amidoxime Formation

- The synthesis begins with the preparation of 3-nitrobenzamidoxime by reacting 3-nitrobenzonitrile with hydroxylamine hydrochloride under basic conditions.

- This amidoxime intermediate is crucial as it provides the N-OH functionality needed for ring closure.

Cyclization to 1,2,4-Oxadiazole

- The amidoxime is then reacted with a suitable propyl-substituted acyl derivative , such as propionyl chloride or propionic anhydride.

- Cyclization is typically promoted by heating in a polar aprotic solvent like DMSO or 1,4-dioxane at 80–90 °C for 18–24 hours, facilitating the formation of the 1,2,4-oxadiazole ring by intramolecular cyclodehydration.

- Alternative cyclization agents include 1,1'-carbonyldiimidazole (CDI) or methylchloroformate , which activate the carboxyl group for nucleophilic attack by the amidoxime oxygen.

Yield and Purification

- The reaction generally yields the target oxadiazole in moderate to high yields (60–90%), depending on reaction conditions and purity of starting materials.

- The crude product is often precipitated by pouring the reaction mixture into ice water, filtered, washed, and dried under vacuum.

- Further purification can be achieved by recrystallization or chromatographic techniques.

Alternative Synthetic Approaches and Optimization

Cyclodehydration Agents

- Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅) have been reported as effective cyclodehydrating agents for similar 1,2,4-oxadiazole syntheses, providing high yields and facilitating ring closure.

- POCl₃ is commonly used under reflux conditions, but requires careful handling due to its corrosive nature.

Ultrasound-Assisted Synthesis

Metalation and Functionalization

- Although more relevant for functionalization post-synthesis, regioselective metalation of 1,2,4-oxadiazoles using TMP-based magnesium or zinc reagents allows for further substitution at the 5-position, which could be adapted for introducing the propyl group if starting from a different precursor.

Representative Data Table for Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidoxime formation | 3-Nitrobenzonitrile + hydroxylamine HCl + base | Ethanol/water | Reflux | 3–6 hours | 70–85 | Formation of 3-nitrobenzamidoxime |

| Cyclization | Amidoxime + propionyl chloride or anhydride + base | DMSO or 1,4-dioxane | 80–90 °C | 18–24 hours | 65–90 | Cyclodehydration to 1,2,4-oxadiazole |

| Alternative agent | Amidoxime + POCl₃ (catalytic) | None or minimal | Reflux | 4–6 hours | 60–85 | Efficient but corrosive reagent |

| Ultrasound method | Amidoxime + acyl derivative + ultrasound | Acetone/water | Ambient to 60 °C | 30–60 minutes | 80–95 | Faster reaction, greener approach |

Summary of Research Findings

- The amidoxime route remains the most straightforward and widely used method for synthesizing this compound.

- Cyclization using DMSO heating or carbonyldiimidazole activation provides good yields with operational simplicity.

- Use of POCl₃ and other phosphorus-based reagents can improve yields but require more stringent handling and safety measures.

- Ultrasound-assisted synthesis emerges as a promising green chemistry method, reducing reaction times and improving yields.

- Metalation strategies allow for post-synthetic modification but are less common for initial preparation of this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Cyclization: Cyclization reactions often require dehydrating agents like POCl3 or sulfuric acid.

Major Products

Reduction: Reduction of the nitro group yields 3-(3-aminophenyl)-5-propyl-1,2,4-oxadiazole.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate notable antimicrobial properties. For instance, compounds similar to 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole have been tested against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for certain oxadiazole derivatives ranging from 1–2 µg/mL against Staphylococcus aureus and methicillin-resistant strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1–2 |

| Other Oxadiazole Derivatives | MRSA | 0.25–1 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar structures have shown significant cytotoxicity against glioblastoma cell lines . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Cytotoxic Assay | LN229 (Glioblastoma) | 0.23 - 1.22 |

Anti-Diabetic Activity

Recent studies have highlighted the potential of oxadiazole derivatives in managing diabetes. Compounds analogous to this compound exhibited significant reductions in glucose levels in diabetic models .

Material Science Applications

Beyond medicinal uses, oxadiazoles are also employed in materials science due to their electrical properties and stability under various conditions.

Ionic Liquids and Liquid Crystals

The structural characteristics of oxadiazoles make them suitable for applications in ionic liquids and liquid crystals. Their ability to form stable complexes enhances their utility in electronic devices .

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A group synthesized several oxadiazole derivatives including this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on the anticancer properties of oxadiazoles, researchers identified that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways . This study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms involved.

Mecanismo De Acción

The mechanism of action of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS: 10364-67-7)

- Key Differences :

- The nitro group is at the para position on the phenyl ring, altering electronic effects (e.g., resonance stabilization) compared to the meta isomer.

- Similar molecular formula (C₁₁H₁₁N₃O₃ ) and weight (233.22 g/mol ) but distinct physicochemical behavior due to substituent orientation .

- Applications : Used as a precursor in organic synthesis and drug discovery intermediates .

Comparison Table:

| Property | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |

|---|---|---|

| CAS Number | 1033202-02-6 | 10364-67-7 |

| Nitro Position | Meta | Para |

| Molecular Weight (g/mol) | 233.22 | 233.22 |

| Synthetic Accessibility | Requires regioselective nitration | Common commercial availability |

| Polar Surface Area (Ų) | ~64.7 (estimated) | ~64.7 (estimated) |

Substituent Variations at Position 5

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS: 20844-48-8)

- Key Differences: A phenyl group replaces the propyl chain at position 5, increasing aromaticity and molecular weight (C₁₃H₉N₃O₃, MW: 255.23 g/mol).

3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

- Key Differences: A phenylethyl group at position 5 increases hydrophobicity (logP: 4.71) and molecular weight (295.3 g/mol) . Applications: Potential in lipid-membrane interactions or as a fluorescent probe due to extended conjugation .

Comparison Table:

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₁N₃O₃ | 233.22 | ~3.5* | Drug intermediates |

| 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole | C₁₃H₉N₃O₃ | 255.23 | ~4.0* | Materials science |

| 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | C₁₆H₁₃N₃O₃ | 295.30 | 4.71 | Fluorescent probes |

*Estimated based on structural analogs .

Functional Group Modifications

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS: 24011-15-2)

3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole

- Key Differences :

Research Implications

Actividad Biológica

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure consisting of two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The nitrophenyl and propyl substituents contribute to its unique pharmacological profile.

1. Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various 1,2,4-oxadiazole derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 2.76 μM against ovarian cancer cells (OVXF 899) and 9.27 μM against pleural mesothelioma cells (PXF 1752) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | OVXF 899 | 2.76 |

| This compound | PXF 1752 | 9.27 |

2. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been widely documented. In vitro studies have demonstrated that compounds bearing the oxadiazole moiety show potent activity against various bacterial strains. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL against Staphylococcus aureus .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | TBD |

3. Antitubercular Activity

Oxadiazoles have also shown promise in combating tuberculosis, with some derivatives demonstrating significant activity against Mycobacterium tuberculosis strains. Research has indicated that certain oxadiazole compounds possess MIC values ranging from 4 to 8 µM against both susceptible and drug-resistant strains .

The biological activities of oxadiazoles are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that oxadiazoles inhibit critical enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : The mechanism often involves disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Efficacy : A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition particularly in ovarian and lung cancer models.

- Antimicrobial Screening : In another investigation, the compound was tested against a panel of bacterial pathogens, showing promising results comparable to standard antibiotics.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization of nitrile precursors with hydroxylamine derivatives under controlled conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acidic or basic conditions). For example, Wei et al. achieved high yields (>70%) by refluxing linked oxadiazole precursors in ethanol . Optimization may require iterative adjustments to stoichiometry and reaction time to minimize byproducts.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- H/C NMR : To confirm substituent positions and integration ratios (e.g., distinguishing nitro group resonance at δ 8.0–8.5 ppm) .

- IR Spectroscopy : Identification of oxadiazole ring vibrations (~1,260 cm for C-O-C stretching) .

- Elemental Analysis : Validates molecular formula accuracy (±0.3% deviation) .

Q. What safety protocols should be followed when handling this compound?

Although direct safety data for this compound is limited, analogous oxadiazoles require:

Q. How can solubility challenges in biological assays be addressed?

Common strategies include:

- Co-solvents : DMSO (≤1% v/v) for initial stock solutions .

- Surfactants : Polysorbate-80 to enhance aqueous dispersion .

- Derivatization : Introducing polar groups (e.g., sulfonamides) to improve hydrophilicity .

Advanced Research Questions

Q. How do computational methods like DFT predict the energetic properties of 1,2,4-oxadiazole derivatives?

Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model detonation velocity () and pressure () using bond dissociation energies and molecular density. For example, Wei et al. predicted and for a related compound, aligning with experimental data . These methods guide molecular design by correlating substituent effects (e.g., nitro groups) with stability and performance .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC values often arise from:

- Assay Variability : Standardize protocols (e.g., DPPH antioxidant assays vs. MTT cytotoxicity tests) .

- Structural Confounders : Verify purity via HPLC and control for tautomerism (e.g., keto-enol equilibria in oxadiazoles) .

- Statistical Validation : Use replicate experiments (±SEM) and meta-analysis of published data .

Q. How does X-ray crystallography clarify tautomeric forms in oxadiazole derivatives?

Q. What role do substituent positions play in modulating electronic properties?

The nitro group at the 3-position on the phenyl ring enhances electron-withdrawing effects, increasing oxadiazole ring stability and π-π stacking in crystalline materials . Propyl chains at the 5-position introduce steric bulk, reducing reactivity but improving lipophilicity for membrane penetration in biological studies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.